molecular formula C17H25NO3 B6131134 N-ethyl-5-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(1-methylbutyl)-2-furamide

N-ethyl-5-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(1-methylbutyl)-2-furamide

Cat. No.: B6131134
M. Wt: 291.4 g/mol
InChI Key: ANUFUOUJRXCFHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-5-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(1-methylbutyl)-2-furamide, also known as A-836,339, is a synthetic compound that belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors. FAAH is an enzyme that breaks down endocannabinoids, which are naturally occurring compounds in the body that regulate various physiological processes such as pain, mood, and appetite. Inhibition of FAAH can increase the levels of endocannabinoids, leading to potential therapeutic effects. A-836,339 has been extensively studied for its potential applications in scientific research.

Mechanism of Action

N-ethyl-5-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(1-methylbutyl)-2-furamide works by inhibiting FAAH, which is responsible for breaking down endocannabinoids. By inhibiting FAAH, this compound can increase the levels of endocannabinoids, leading to potential therapeutic effects. Endocannabinoids act on cannabinoid receptors, which are located throughout the body and are involved in regulating various physiological processes.
Biochemical and Physiological Effects
This compound has been shown to increase the levels of endocannabinoids in various tissues, including the brain, spinal cord, and peripheral tissues. This increase in endocannabinoids can lead to various physiological effects, such as pain reduction, anti-inflammatory effects, and modulation of mood and anxiety.

Advantages and Limitations for Lab Experiments

One advantage of using N-ethyl-5-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(1-methylbutyl)-2-furamide in lab experiments is its specificity for FAAH inhibition. This compound has been shown to be highly selective for FAAH and does not affect other enzymes or receptors. This specificity allows for more precise studies of the role of endocannabinoids in various physiological processes.
One limitation of using this compound in lab experiments is its potential for off-target effects. Although this compound is highly selective for FAAH, there is still a possibility that it may interact with other enzymes or receptors, leading to unintended effects. Careful dose-response studies and control experiments are necessary to minimize these potential off-target effects.

Future Directions

There are several future directions for research on N-ethyl-5-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(1-methylbutyl)-2-furamide. One area of research is the development of more potent and selective FAAH inhibitors. This compound has shown promising results in animal models, but its efficacy and safety in humans are still unknown. Developing more potent and selective FAAH inhibitors may lead to more effective treatments for pain, anxiety, and other conditions.
Another area of research is the role of endocannabinoids in various physiological processes. Endocannabinoids have been shown to play a role in pain, mood, appetite, and other processes, but their exact mechanisms of action are still not fully understood. Studying the effects of FAAH inhibitors like this compound on endocannabinoid signaling may provide new insights into these processes.
Conclusion
This compound is a synthetic compound that belongs to the class of FAAH inhibitors. It has been extensively studied for its potential applications in scientific research, particularly in the areas of pain management and anxiety and depression. This compound works by inhibiting FAAH, which can increase the levels of endocannabinoids and lead to potential therapeutic effects. Although this compound has shown promising results in animal models, further research is needed to determine its efficacy and safety in humans. Developing more potent and selective FAAH inhibitors and studying the role of endocannabinoids in various physiological processes are important future directions for research on this compound.

Synthesis Methods

The synthesis of N-ethyl-5-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(1-methylbutyl)-2-furamide involves several steps, starting from the reaction of 5-bromo-2-furoic acid with N-ethyl-N-(1-methylbutyl)amine to form the corresponding amide. This amide is then reacted with lithium diisopropylamide and tert-butyl acetylene to form the alkyne intermediate. The alkyne intermediate is then reacted with lithium hydroxide and 3-chloro-3-methyl-1-butyne to form the final product, this compound.

Scientific Research Applications

N-ethyl-5-(3-hydroxy-3-methyl-1-butyn-1-yl)-N-(1-methylbutyl)-2-furamide has been studied for its potential applications in various areas of scientific research. One of the main areas of research is pain management. Studies have shown that inhibition of FAAH can increase the levels of endocannabinoids, which can reduce pain and inflammation. This compound has been shown to be effective in reducing pain in animal models of various types of pain, including neuropathic pain and inflammatory pain.
Another area of research is anxiety and depression. Endocannabinoids have been shown to play a role in regulating mood and anxiety. Inhibition of FAAH can increase the levels of endocannabinoids, which can have anxiolytic and antidepressant effects. This compound has been shown to be effective in reducing anxiety and depression-like behaviors in animal models.

Properties

IUPAC Name

N-ethyl-5-(3-hydroxy-3-methylbut-1-ynyl)-N-pentan-2-ylfuran-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3/c1-6-8-13(3)18(7-2)16(19)15-10-9-14(21-15)11-12-17(4,5)20/h9-10,13,20H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANUFUOUJRXCFHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)N(CC)C(=O)C1=CC=C(O1)C#CC(C)(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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